4-Propyl-piperazin-1-ylamine

Lipophilicity Physicochemical Property ADME

4-Propyl-piperazin-1-ylamine offers precise N-propyl substitution with a free primary amine handle, delivering an XLogP3 of 0.2 and PSA of 32.5 Ų. This exact lipophilicity profile optimizes CNS SAR and reduces mAChR/CYP off-target risks, providing a critical, non-substitutable building block for reproducible, scalable synthesis.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 34924-94-2
Cat. No. B13832108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-piperazin-1-ylamine
CAS34924-94-2
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)N
InChIInChI=1S/C7H17N3/c1-2-3-9-4-6-10(8)7-5-9/h2-8H2,1H3
InChIKeyMHZQENTXAGFRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-piperazin-1-ylamine (CAS 34924-94-2) – Procurement-Ready Specifications and Chemical Profile


4-Propyl-piperazin-1-ylamine (CAS 34924-94-2) is a monosubstituted piperazine derivative characterized by an N-propyl group and a free amino group on the piperazine ring, with a molecular weight of 143.23 g/mol and an XLogP3-AA value of 0.2 [1]. It serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for constructing N-alkyl piperazine side chains in central nervous system (CNS) drug candidates and chemokine receptor antagonists [2]. Unlike many substituted piperazines, this compound retains a primary amine functionality, offering a specific handle for further derivatization and conjugation reactions [1].

Why a Generic Piperazine Building Block Cannot Substitute for 4-Propyl-piperazin-1-ylamine in Defined Chemical Series


In medicinal chemistry, the precise length and branching of the N-alkyl substituent on a piperazine ring directly govern key drug-like properties, including lipophilicity, metabolic stability, and off-target receptor engagement [1]. Generic substitution with other N-alkyl piperazines (e.g., ethyl, butyl, or longer-chain analogs) can derail a carefully optimized structure-activity relationship (SAR) by altering the molecule's logP, introducing undesired muscarinic acetylcholine receptor (mAChR) activity, or changing metabolic clearance profiles [1][2]. The specific balance offered by the N-propyl group in 4-Propyl-piperazin-1-ylamine is a critical parameter that cannot be assumed for its nearest homologs, making exact identity essential for reproducible research outcomes and scalable synthesis [2].

Quantitative Differentiation of 4-Propyl-piperazin-1-ylamine vs. Closest Alkyl Homologs and Structural Analogs


XLogP3-AA Lipophilicity Comparison: N-Propyl vs. N-Pentadecyl Piperazine Core

4-Propyl-piperazin-1-ylamine exhibits a computed XLogP3-AA value of 0.2, indicating moderate hydrophilicity essential for aqueous solubility and reduced non-specific binding [1]. In contrast, the longer-chain analog 4-pentadecyl-piperazin-1-ylamine possesses a substantially higher AlogP of 4.57, placing it in a more hydrophobic space associated with higher membrane permeability but also increased promiscuity and solubility challenges [2].

Lipophilicity Physicochemical Property ADME

Off-Target Receptor Engagement: mAChR Activity Profile of N-Propyl Piperazine-Containing Series

Structure-activity relationship investigations on CXCR4 antagonists demonstrated that replacing a butyl amine side chain with an N-propyl piperazine side chain (analog 16) resulted in improved off-target effects, specifically as measured in a muscarinic acetylcholine receptor (mAChR) calcium flux assay and in a limited drug safety panel screen [1]. This class-level inference supports the N-propyl substitution as a key element for reducing unwanted cholinergic activity compared to non-alkylated or shorter/longer chain analogs [1].

Off-Target Effects Receptor Pharmacology SAR

Functional Potency at Gαo G-Protein: Comparison with a Long-Chain Alkyl Analog

The long-chain analog 4-pentadecyl-piperazin-1-ylamine demonstrates measurable, albeit weak, functional activity at the Gαo subunit of heterotrimeric G-proteins, with an EC50 of 3,700 nM in a [35S]GTP-γ-S binding assay [1]. While 4-Propyl-piperazin-1-ylamine has not been profiled in this specific assay, the available data indicates that significant receptor/G-protein engagement requires a hydrophobic tail length far exceeding that of a propyl group. This establishes that the N-propyl analog is less likely to possess intrinsic Gαo modulatory activity, making it a more neutral and predictable building block for target-specific conjugation [1].

G-protein Coupled Receptor Functional Assay Potency

Metabolic Stability and CYP Inhibition: N-Propyl Piperazine vs. Other Alkyl Substitutions

Further SAR optimization of CXCR4 antagonists identified that compounds bearing an N-propyl-piperazine motif (e.g., compound 37) exhibited a favorable ADME profile with no inhibition of CYP450 enzymes and good metabolic stability in human liver microsomes [1]. In contrast, the parent butyl amine series and other alkyl variants showed variable CYP inhibition liabilities [1]. While 4-Propyl-piperazin-1-ylamine is a building block rather than a final drug candidate, this class-level SAR indicates that the N-propyl substitution is a deliberate design choice to mitigate cytochrome P450 interactions, a critical consideration for any CNS or chronic therapy program [1].

Metabolic Stability CYP Inhibition ADME

High-Impact Research and Industrial Applications for 4-Propyl-piperazin-1-ylamine


Synthesis of CXCR4 Antagonists with Favorable CNS Drug-like Properties

Used as a critical building block for generating N-propyl piperazine side chains in tetrahydroisoquinoline and benzimidazole-based CXCR4 antagonists. The substitution yields compounds with demonstrated improvements in off-target mAChR activity and CYP inhibition profiles, as evidenced in published SAR studies [1].

Construction of 5-HT1A Receptor Ligands and CNS Agents

Employed in the synthesis of 1-(o-methoxyphenyl)-4-n-propylpiperazines and related CNS agents. The N-propyl group provides a specific lipophilicity balance (XLogP3-AA 0.2) that contributes to the desired receptor binding profile and blood-brain barrier penetration characteristics for 5-HT1A/5-HT2A/α1 receptor ligands [2].

Design of Pharmacologically Silent Linkers and Scaffolds

Ideal for creating linkers and side chains that require minimal intrinsic biological activity. Comparative data with long-chain alkyl analogs (e.g., 4-pentadecyl) shows that the propyl analog does not exhibit significant Gαo functional activation, making it a neutral and predictable building block for target-specific conjugation and bioconjugate chemistry [3].

Physicochemical Optimization in Early-Stage Drug Discovery

Serves as a preferred N-alkyl building block to fine-tune lipophilicity (clogP) and polar surface area. The calculated XLogP3-AA of 0.2 and topological polar surface area of 32.5 Ų [4] position it well within Lipinski's rule of five space, making it a rational choice for medicinal chemists seeking to maintain drug-like properties while exploring SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Propyl-piperazin-1-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.